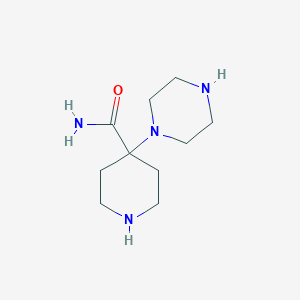
4-(Piperazin-1-YL)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperazin-1-YL)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of both piperazine and piperidine rings, which are linked through a carboxamide group. This unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-YL)piperidine-4-carboxamide typically involves the reaction of piperazine with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperazin-1-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
4-(Piperazin-1-YL)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Piperazin-1-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide-piperazine-piperidine-4-carboxamide hydrochloride: A related compound used in protein degradation research.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another similar compound investigated for its potential as an acetylcholinesterase inhibitor.
Uniqueness
4-(Piperazin-1-YL)piperidine-4-carboxamide is unique due to its dual piperazine and piperidine structure, which allows it to interact with a broader range of biological targets compared to other similar compounds. This versatility makes it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C10H20N4O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N4O/c11-9(15)10(1-3-12-4-2-10)14-7-5-13-6-8-14/h12-13H,1-8H2,(H2,11,15) |
Clé InChI |
NSCXUHNPKVSQNA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C(=O)N)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

amine](/img/structure/B13151624.png)


![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
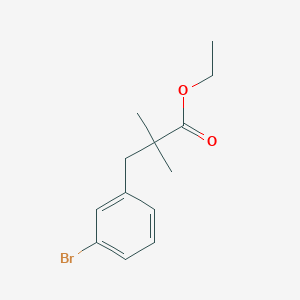
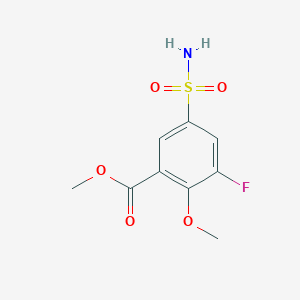
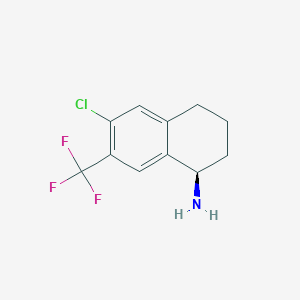
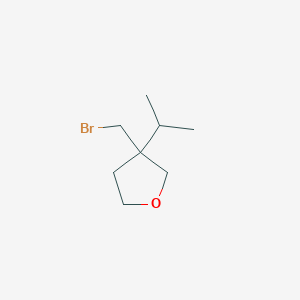

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
